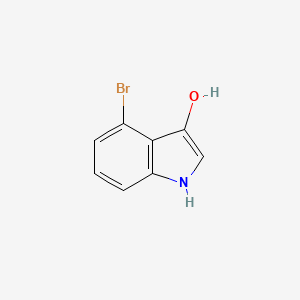

4-Bromo-1H-indol-3-ol

Description

4-Bromo-1H-indol-3-ol is a halogenated indole derivative characterized by a bromine atom at position 4 and a hydroxyl group at position 3 of the indole ring (C₈H₆BrNO; molecular weight 212.04) . The hydroxyl group at position 3 contributes to hydrogen bonding, affecting solubility and reactivity. This compound serves as a precursor in synthesizing more complex molecules, such as indole-3-methanol derivatives , and is utilized in studies involving receptor binding and enzymatic interactions due to its structural similarity to bioactive indoles like serotonin.

Properties

IUPAC Name |

4-bromo-1H-indol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-2-1-3-6-8(5)7(11)4-10-6/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLMSVDRRFZDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-bromo-3-hydroxy-1H-indole can be synthesized through a multi-step process involving the protection of the indole nitrogen, bromination, and hydroxylation. A common synthetic route includes:

- Protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Bromination at the 4-position using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

- Hydroxylation at the 3-position using a hydroxylating agent such as hydrogen peroxide (H2O2) or a similar reagent under controlled conditions .

Industrial Production Methods: Industrial production of 1-Boc-4-bromo-3-hydroxy-1H-indole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at the C-2, C-5, and C-7 positions due to the electron-donating effects of the hydroxyl group. Bromine at C-4 directs incoming electrophiles to specific sites.

Nucleophilic Additions

The hydroxyl group at C-3 participates in nucleophilic reactions, particularly under basic conditions.

Alkylation

Acylation

-

Reagents : Acetic anhydride, pyridine

-

Product : 3-Acetoxy-4-bromo-1H-indole

-

Kinetics : Second-order rate constant (k = 2.1 × 10⁻³ M⁻¹s⁻¹ at 25°C)

Oxidative Transformations

The indole ring is susceptible to oxidation, producing dimerized or ring-opened products.

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂O₂/Fe³⁺ | pH 7, 40°C | 4-Bromo-2,3-dihydroxyindole | Radical-mediated oxidation |

| KMnO₄ (acidic) | H₂SO₄, 60°C | 4-Bromo-3-hydroxyisatin | Ring expansion |

| O₂/Pd/C | MeOH, 25°C |

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1H-indol-3-ol and its derivatives have been extensively studied for their potential therapeutic applications. The indole framework is known for its diverse biological activities, making it a valuable scaffold in drug development.

Antitumor Activity

Indole derivatives, including this compound, exhibit notable antitumor properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that certain indole derivatives can effectively target tumor cells while sparing normal cells, thus minimizing side effects associated with conventional chemotherapy .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Recent studies have highlighted its efficacy against resistant strains of bacteria, enhancing the antibiotic effect when used in conjunction with existing antibiotics. This property positions it as a promising candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against viruses such as hepatitis C and others. Indole derivatives have shown the ability to inhibit viral replication, making them potential leads in antiviral drug development .

Pharmacological Applications

The pharmacological profile of this compound includes several therapeutic areas:

Central Nervous System Effects

Research indicates that indole derivatives can exhibit central nervous system depressant effects, which may be beneficial in treating anxiety and depression. The modulation of neurotransmitter systems by these compounds suggests potential applications in neuropharmacology .

Anti-inflammatory Properties

Indole-based compounds have been reported to possess anti-inflammatory effects, contributing to their potential use in treating inflammatory diseases. By modulating inflammatory pathways, these compounds can help alleviate symptoms associated with conditions like arthritis and other inflammatory disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents, enhancing its biological activity. Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in therapeutic applications.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Bromine | Antitumor | |

| Nitro group | Antimicrobial | |

| Methyl group | CNS depressant |

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Antimicrobial Enhancement

In a study focusing on bacterial cystathionine γ-synthase inhibitors, derivatives of 6-bromoindole were synthesized to enhance antibiotic efficacy against resistant strains of Staphylococcus aureus. The results indicated significant improvement in antibacterial activity when combined with traditional antibiotics .

Case Study: Antitumor Mechanism Elucidation

A detailed investigation into the antitumor mechanisms of indole derivatives revealed that this compound induces apoptosis through the activation of caspase pathways in cancer cell lines. This finding underscores the compound's potential as a lead compound for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 1-Boc-4-bromo-3-hydroxy-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1H-indol-3-ol with structurally related indole and indazole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Functional Groups

- 5-Bromo-4-chloro-1H-indol-3-ol (C₈H₅BrClNO) Structural Difference: Bromine at position 5 and chlorine at position 4 vs. bromine at position 4 in the target compound. Impact: The chlorine atom introduces stronger electron-withdrawing effects, reducing electron density at the indole ring. This alters reactivity in electrophilic substitutions (e.g., lower regioselectivity for bromination) and increases molecular weight (246.49 vs. 212.04) .

- 4-Bromo-1H-indol-6-ol (C₈H₆BrNO) Structural Difference: Hydroxyl group at position 6 vs. position 3. Impact: The hydroxyl at position 6 increases polarity, improving aqueous solubility compared to the 3-hydroxy isomer.

- (4-Bromo-1H-indol-3-yl)methanol (C₉H₈BrNO) Structural Difference: A hydroxymethyl (-CH₂OH) group replaces the hydroxyl at position 3. Impact: The hydroxymethyl group enhances hydrogen-bonding capacity and introduces primary alcohol reactivity (e.g., oxidation to aldehydes or esters). This derivative has a higher molecular weight (226.07) and is used in prodrug design .

Heterocyclic Frameworks

4-Bromo-1H-indazol-3-ol (C₇H₅BrN₂O)

- Structural Difference: Indazole core (two nitrogen atoms) vs. indole (one nitrogen).

- Impact: Indazole’s aromaticity and basicity differ due to the fused pyrazole ring. The N2 atom in indazole can participate in hydrogen bonding, influencing binding affinity in kinase inhibitors. The compound’s melting point and solubility differ significantly from indole analogs .

- Pyrazole and Triazino-Indole Derivatives (e.g., Compound 41 in ) Structural Difference: Fused triazino or pyrazole rings. For example, compound 41 (C₂₅H₂₄BrN₅O) shows a melting point >200°C due to rigid planar structure, contrasting with the parent compound’s lower thermal stability .

Physicochemical Properties

Spectroscopic and Reactivity Differences

- IR Spectroscopy :

- NMR Spectroscopy :

- Reactivity :

- Bromine at position 4 deactivates the indole ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution at positions 5 and 5. Derivatives with electron-withdrawing groups (e.g., -SO₂NH₂ in compound 16) show enhanced acidity at the hydroxyl group .

Biological Activity

4-Bromo-1H-indol-3-ol is a brominated derivative of indole, a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its indole structure with a bromine substituent at the 4-position. This modification can influence its reactivity and biological interactions. The compound's molecular formula is C₈H₈BrN₃O, and it exhibits properties typical of indole derivatives, including potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various indole derivatives demonstrated that compounds with similar structures often show efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 14.33 ± 1.15 |

| Staphylococcus aureus | 20.00 ± 2.64 |

| Pseudomonas aeruginosa | 7.66 ± 1.15 |

| Klebsiella pneumoniae | 9.00 ± 0.57 |

| Candida albicans | 14.66 ± 2.64 |

This table summarizes the results from antimicrobial assays where the diameter of the inhibition zone was measured around wells containing the compound in agar plates. The highest efficacy was observed against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly for its ability to induce apoptosis in cancer cells. Indole derivatives, including this compound, have been investigated for their effects on cell proliferation and survival pathways.

Case Study: Induction of Apoptosis

A study evaluated the cytotoxic effects of several indole derivatives on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound significantly inhibited cell growth, leading to increased apoptosis rates compared to untreated controls.

Mechanism of Action : The proposed mechanism involves the compound's interaction with cellular pathways associated with apoptosis, such as the activation of caspases and modulation of Bcl-2 family proteins .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been reported to possess antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

Research Findings

A comparative study on the antioxidant capacity of different indole derivatives found that this compound exhibited significant radical scavenging activity. The effectiveness was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher antioxidant potential.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 2 |

| Ascorbic Acid (Control) | 10 ± 1 |

This table shows the IC50 values for radical scavenging activity, indicating that while effective, the antioxidant capacity of this compound is lower than that of ascorbic acid .

Q & A

Q. How can researchers leverage open data repositories to validate findings on this compound?

- Methodological Answer : Deposit raw spectral data (NMR, MS) in platforms like Zenodo or ChemRxiv. Cross-reference with public databases (PubChem, ChEMBL) to confirm novelty. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, ensuring compatibility with tools like KNIME or Pipeline Pilot .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.